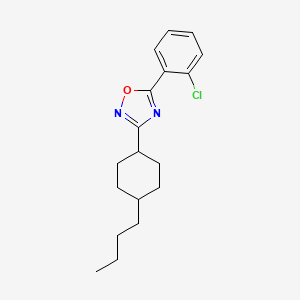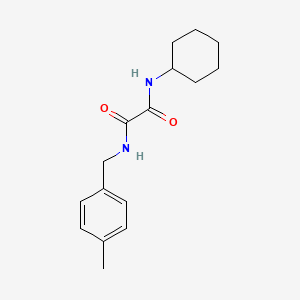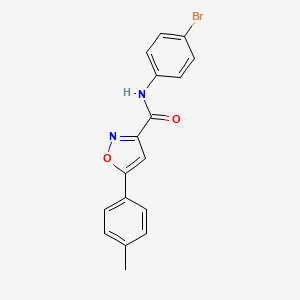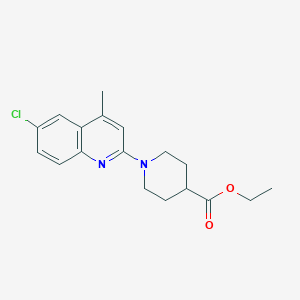
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BCOD, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxadiazoles, which are heterocyclic compounds that contain an oxadiazole ring. BCOD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. In We will also list future directions for research on this compound.
科学研究应用
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been widely used in scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. It has been found to be a potent inhibitor of the glycine receptor, which plays a key role in the regulation of neuronal activity. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neurotransmitter release. These properties make 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole a valuable tool for studying the mechanisms of synaptic transmission and the role of ion channels and receptors in the nervous system.
作用机制
The mechanism of action of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with ion channels and receptors in the nervous system. It has been found to bind to the glycine receptor at a site that is distinct from the receptor's agonist binding site. This binding leads to a reduction in the activity of the glycine receptor, which in turn leads to a decrease in neuronal excitability. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects, including the modulation of synaptic transmission and neuronal excitability. It has been found to reduce the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a reduction in the activity of inhibitory synapses. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to reduce the amplitude of evoked inhibitory postsynaptic currents (IPSCs), indicating a decrease in the activity of GABAergic synapses.
实验室实验的优点和局限性
The advantages of using 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments include its ability to modulate the activity of ion channels and receptors in the nervous system, its high potency, and its specificity for certain receptor subtypes. However, there are also limitations to its use, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
未来方向
There are several future directions for research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the exploration of its potential therapeutic applications. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been found to be effective in animal models of epilepsy and neuropathic pain, suggesting that it may have potential as a treatment for these conditions. Further research is needed to explore the safety and efficacy of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in humans, as well as its potential for use in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a valuable tool for scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is needed to fully understand its potential as a therapeutic agent and to explore its role in the regulation of synaptic transmission and neuronal excitability.
合成方法
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with 4-butylcyclohexanone in the presence of sodium hydride and dimethylformamide. Another method involves the reaction of 2-chlorobenzoyl chloride with 4-butylcyclohexanol in the presence of pyridine and triethylamine. The synthesis of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
属性
IUPAC Name |
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-6-13-9-11-14(12-10-13)17-20-18(22-21-17)15-7-4-5-8-16(15)19/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOBICFMFZXACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)


![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)


![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)

![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)

![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)